5-Methylquinolin-3-ol
Description
5-Methylquinolin-3-ol is a quinoline derivative featuring a methyl group at position 5 and a hydroxyl group at position 2. Quinoline derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-methylquinolin-3-ol |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-10-9(7)5-8(12)6-11-10/h2-6,12H,1H3 |
InChI Key |
ZKNISBMWFKUBKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
5-Methylquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-Methylquinolin-3-ol involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
The following compounds are compared based on substituent positions, molecular properties, and synthesis routes:
5-Methylquinolin-8-ol (CAS 5541-67-3)
- Structure : Methyl at position 5, hydroxyl at position 6.
- Molecular Formula: C₁₀H₉NO
- Molecular Weight : 159.18 g/mol
- Physicochemical Properties :
- Key Differences: The hydroxyl group at position 8 (vs.
5-Chloro-3-methylquinolin-8-ol (CAS 61380-78-7)
- Structure : Chlorine at position 5, methyl at position 3, hydroxyl at position 7.
- Molecular Formula: C₁₀H₈ClNO
- Molecular Weight : 193.63 g/mol
- Synthesis : Prepared via substitution reactions involving chlorinating agents .
- Key Differences: The electronegative chlorine substituent increases molecular weight and may enhance stability but reduce solubility compared to non-halogenated analogs.
2-Chloro-3-methylquinolin-5-ol (Compound 7 in )
- Structure : Chlorine at position 2, methyl at position 3, hydroxyl at position 3.
- Synthesis : Reacted in dimethylformamide with phosphoryl chloride, followed by extraction and purification .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
